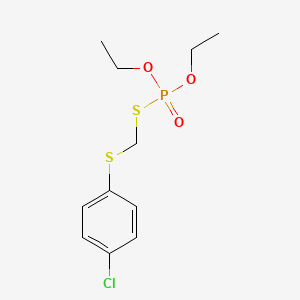
1-羟基-2,2,6,6-四甲基哌啶-4-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile is an organic compound with the molecular formula C10H18N2O It is a derivative of piperidine, characterized by the presence of a hydroxyl group and a nitrile group on the piperidine ring
科学研究应用
1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile has several scientific research applications:
准备方法
The synthesis of 1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via oxidation reactions, often using reagents such as hydrogen peroxide in the presence of catalysts like sodium tungstate.
Addition of the Nitrile Group: The nitrile group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a cyanide ion.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced catalytic systems.
化学反应分析
1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitrile group can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles under suitable conditions.
Major products formed from these reactions include oxo derivatives, amines, and substituted piperidines, depending on the reaction conditions and reagents used.
作用机制
The mechanism by which 1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile exerts its effects involves its ability to act as a radical scavenger. The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress. This activity is particularly relevant in biological systems, where oxidative damage can lead to various diseases . The compound’s interactions with molecular targets and pathways, such as the SIRT6-HIF-1α signaling pathway, further contribute to its biological effects .
相似化合物的比较
1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidine: This compound lacks the hydroxyl and nitrile groups, making it less reactive in certain chemical reactions.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): TEMPO is a well-known radical scavenger with similar applications in chemistry and biology.
4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine: This compound has an additional hydroxyethyl group, which can influence its solubility and reactivity.
The uniqueness of 1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile lies in its combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-9(2)5-8(7-11)6-10(3,4)12(9)13/h8,13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTOSAMSZMXLKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38078-71-6 |
Source


|
| Record name | NSC300607 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
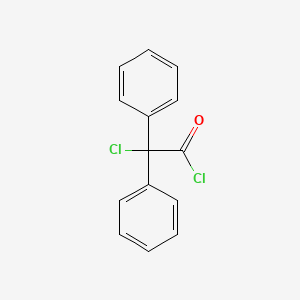
![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B1585258.png)
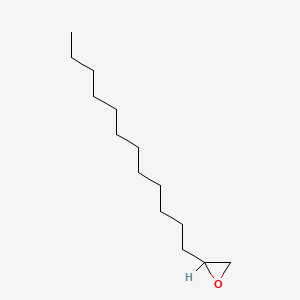
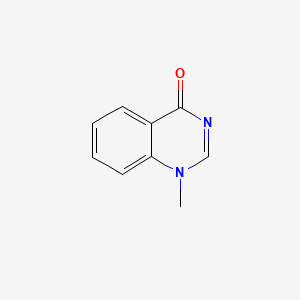
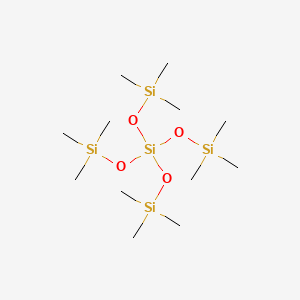
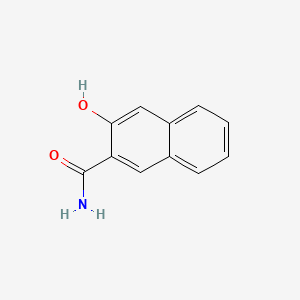
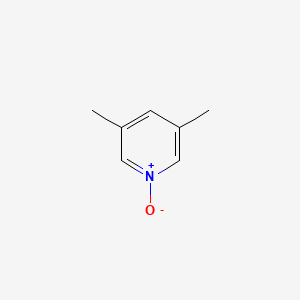
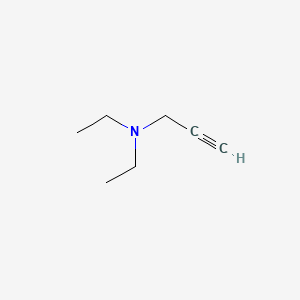

![1,1'-Diethyl-[3,3'-bidibenzo[cd,g]indazole]-6,6'(1H,1'H)-dione](/img/structure/B1585266.png)



